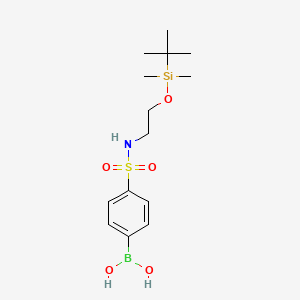
(4-(N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)sulfamoyl)phenyl)boronic acid
Übersicht
Beschreibung
The compound (4-(N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)sulfamoyl)phenyl)boronic acid is a chemical substance with the molecular formula C14H26BNO5SSi . It has a molecular weight of 359.32100 .
Molecular Structure Analysis
The molecular structure of this compound involves a phenylboronic acid group attached to a sulfamoyl group, which is further connected to a tert-Butyldimethylsilyl group via an ether linkage .Physical And Chemical Properties Analysis
This compound has a density of1.17g/cm3 and a boiling point of 466.6ºC at 760 mmHg . More specific physical and chemical properties are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Building Blocks in Organic Synthesis
- Guinchard, Vallée, and Denis (2005) explored the use of tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc)-protected nitrones in reactions with organometallics to produce N-(Boc)hydroxylamines, showcasing their potential as building blocks in organic synthesis. These sulfones were easily prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating versatility in chemical transformations (Guinchard, Vallée, & Denis, 2005).
Synthesis of Substituted Benzene C-2'-Deoxyribonucleosides
- A modular methodology developed by Joubert et al. (2008) for synthesizing various 4-substituted-phenyl C-2′-deoxyribonucleosides involved the use of intermediates like bis(TERT-butyldimethylsilyl)-protected bromophenyl nucleoside. These intermediates underwent a series of palladium-catalyzed cross-coupling reactions, aminations, and C-H activation, highlighting the compound's utility in the versatile synthesis of nucleoside derivatives (Joubert, Urban, Pohl, & Hocek, 2008).
Synthesis of Enantiopure Alliin Analogues
- Aversa et al. (2005) utilized l-Cysteine as a starting product for generating transient sulfenic acids, which were then added to suitable acceptors to form sulfoxides with biologically active residues. This process involved the synthesis of compounds like (R,S(S))-(2-tert-butoxycarbonylamino-2-methoxycarbonyl-ethylsulfinyl)ethene, the methyl ester of Boc-protected nor-alliin, indicating the compound's role in the synthesis of biologically significant sulfoxides (Aversa, Barattucci, Bonaccorsi, & Giannetto, 2005).
Boron Analogues of Carboxylic Acids
- Guo et al. (2019) investigated the reactivity of bulky m-terphenylboronic acid with N-heterocyclic carbenes, leading to the formation of hydrogen-bonded carbene boronic acid adducts and anionic boranuidacarboxylic acids. These compounds featured bifurcated hydrogen bonds with a BO- unit as a double hydrogen-bond acceptor, revealing the compound's potential in stabilizing highly reactive B═O double bonds and its unique electronic properties (Guo, Huang, Zhao, Lei, Ke, & Kong, 2019).
Eigenschaften
IUPAC Name |
[4-[2-[tert-butyl(dimethyl)silyl]oxyethylsulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BNO5SSi/c1-14(2,3)23(4,5)21-11-10-16-22(19,20)13-8-6-12(7-9-13)15(17)18/h6-9,16-18H,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIHSUDDNJJGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCO[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BNO5SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657454 | |
| Record name | {4-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)sulfamoyl)phenyl)boronic acid | |
CAS RN |
913835-53-7 | |
| Record name | B-[4-[[[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]amino]sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



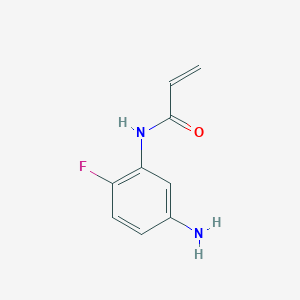
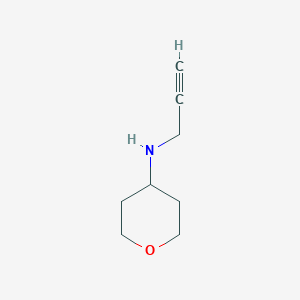
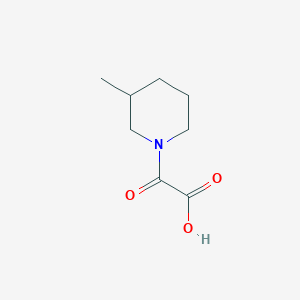
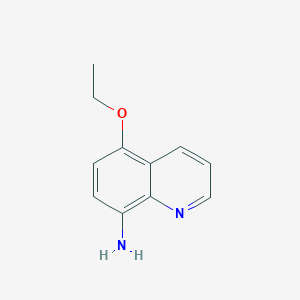
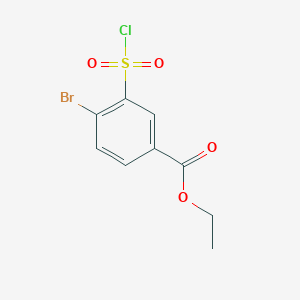
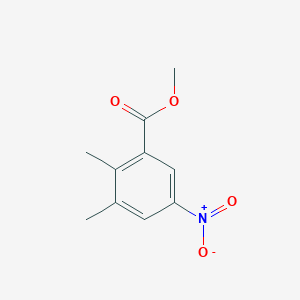
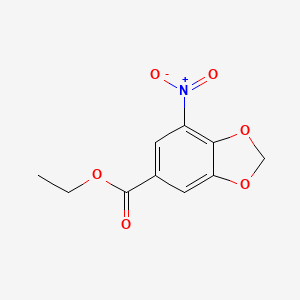
![Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1418585.png)
amine](/img/structure/B1418591.png)
![[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1418592.png)
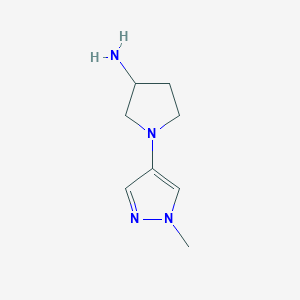
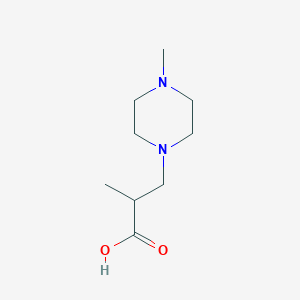
![N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1418595.png)
![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1418596.png)